molecular formula C9H16O4 B181325 1,1-Diethoxypentane-2,4-dione CAS No. 124237-06-5

1,1-Diethoxypentane-2,4-dione

Cat. No. B181325
CAS RN: 124237-06-5
M. Wt: 188.22 g/mol
InChI Key: QITFDNSIJJTVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,1-Diethoxypentane-2,4-dione” is a chemical compound with the molecular formula C9H16O4 . It is also known as 1,1-diethoxyacetylacetone or 2,4-Pentanedione, 1,1-diethoxy . This compound is used in various fields, including pharmaceuticals, catalysis, and organic synthesis.


Molecular Structure Analysis

The molecular weight of “1,1-Diethoxypentane-2,4-dione” is 188.22 g/mol . The InChI string representation of its structure is InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 . The Canonical SMILES representation is CCOC(C(=O)CC(=O)C)OCC .


Physical And Chemical Properties Analysis

“1,1-Diethoxypentane-2,4-dione” has a molecular weight of 188.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 . The Exact Mass and Monoisotopic Mass are both 188.10485899 g/mol . The Topological Polar Surface Area is 52.6 Ų .

Scientific Research Applications

Fluorogenic Probe in Medicament Assay

1,1-Diethoxypentane-2,4-dione: has been utilized as a fluorogenic probe for the assay of dipeptidyl peptidase-4 (DPP-4) enzyme inhibitors . This application is particularly relevant in the pharmaceutical industry for the quality control and clinical study assays of drugs like Sitagliptin (STG) , which are used to manage type 2 diabetes. The compound’s ability to couple with STG to create a fluorescent molecule makes it a valuable tool for sensitive and economical drug assessment.

Biological Studies

In biological research, derivatives of pentane-2,4-dione, which share a similar structure with 1,1-Diethoxypentane-2,4-dione , have been studied for their role as Mcl-1 protein inhibitors . These studies are crucial for understanding the mechanisms of cancer cell proliferation and developing new therapeutic strategies.

Environmental Impact Studies

The safety data sheets of chemicals related to 1,1-Diethoxypentane-2,4-dione provide insights into their environmental impact . These documents are essential for researchers studying the environmental fate, transport, and degradation of chemical compounds.

Industrial Applications

While specific industrial applications of 1,1-Diethoxypentane-2,4-dione are not extensively documented, its related compounds are often used for R&D purposes only . The compound’s properties may be explored for potential uses in various industrial processes.

Medical Research

1,1-Diethoxypentane-2,4-dione: and its derivatives are explored in medical research for their potential therapeutic applications . For instance, its role in the assay of DPP-4 enzyme inhibitors highlights its importance in the development and testing of antidiabetic medications.

Pharmaceutical Applications

The compound’s utility in pharmaceutical assays as a fluorogenic probe underscores its significance in drug development and quality control . It offers a simple, effective, and quick method for monitoring medication in various dosage forms.

Safety and Hazards

“1,1-Diethoxypentane-2,4-dione” is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid contact with skin and eyes .

properties

IUPAC Name

1,1-diethoxypentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITFDNSIJJTVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)CC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxypentane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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